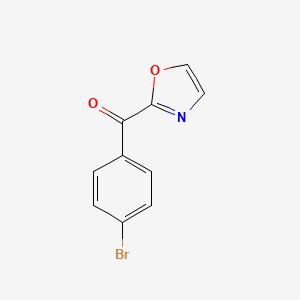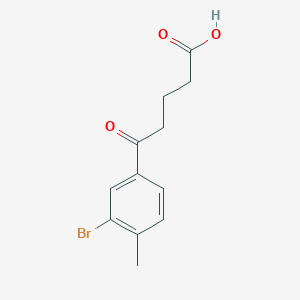
2-(4-Bromobenzoyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . In 2011, Hamon and co-workers adopted a convergent process based on the cross-coupling of 2,6-bis(oxazol-5-yl) pyridine 57 and 2-bromopyridine 58 derivatives through the double C-H activation of the oxazole rings .Molecular Structure Analysis
The molecular formula of 2-(4-Bromobenzoyl)oxazole is C10H6BrNO2. The oxazole ring, with one nitrogen atom and one oxygen atom, which are widely displayed in natural products and synthetic molecules, is known as a prime skeleton for drug discovery .Chemical Reactions Analysis
Oxazole can undergo electrophilic substitution reactions. These reactions usually occur at position 5 of the oxazole ring, which is the carbon atom between the nitrogen and oxygen atoms . Oxazole can also undergo nucleophilic substitution reactions . Due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms, the carbon atom at position 2 on the oxazole ring is particularly susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
BBO is a yellow crystalline powder with a molecular formula of C14H8BrNO2. It has a melting point of 241-244 °C and a boiling point of 430.2 °C at 760 mmHg.Aplicaciones Científicas De Investigación
Versatile Cross-Coupling Unit for Synthesis
4-Bromomethyl-2-chlorooxazole has been identified as a versatile oxazole building block for synthesizing a range of 2,4-disubstituted oxazoles. The study demonstrates the selectivity for the 4-bromomethyl position with effective Stille and Suzuki coupling reactions, leading to the creation of various substituted oxazoles (Young, Smith, & Taylor, 2004).
Gold Catalysis in Oxazole Synthesis
Research shows the use of gold-catalyzed oxidation strategy in the efficient modular synthesis of 2,4-Oxazole, a crucial structural motif in various natural products. The study highlights the role of bidentate phosphine ligands in tempering the reactivities of in situ-generated gold carbenes, which is critical for the synthesis process (Luo, Ji, Li, & Zhang, 2012).
Antimicrobial and Antileishmanial Activities
A study focusing on the synthesis of 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, highlights its antimicrobial properties against different bacteria and significant antileishmanial activity. This suggests potential applications in drug development (Ustabaş, Süleymanoğlu, Ünver, & Direkel, 2020).
In Vitro Antiprotozoal Activity
The synthesis and evaluation of 2-amino-4-phenyloxazole derivatives show significant in vitro antiprotozoal activity, suggesting potential applications in treating protozoal infections (Carballo et al., 2017).
Synthesis of Oxazolidinone Antibacterial Agents
A study on the synthesis of oxazolidinone, a class of antibacterial agents, describes the replacement of conventional functionalities with 1,2,3-triazoles. This replacement resulted in good antibacterial properties with reduced activity against monoamine oxidase A, which is beneficial for enhancing the safety profile of these agents (Reck et al., 2005).
Safety And Hazards
Direcciones Futuras
Oxazole-based molecules, as a central scaffold, not only enable different types of interactions with various receptors and enzymes, showing broad biological activities, but also occupy a core position in medicinal chemistry, showing their enormous development value . They favored the discovery of newer potential therapeutic agents . Therefore, the future directions of 2-(4-Bromobenzoyl)oxazole could be in the field of drug discovery and synthesis .
Propiedades
IUPAC Name |
(4-bromophenyl)-(1,3-oxazol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOBPQXLWSSPGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NC=CO2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642080 |
Source


|
| Record name | (4-Bromophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromobenzoyl)oxazole | |
CAS RN |
698355-80-5 |
Source


|
| Record name | (4-Bromophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














